2-(Benzyloxy)-4-nitroaniline
Description
Contextualization within Nitroaromatic and Benzyloxy Chemistry
The chemical nature of 2-(Benzyloxy)-4-nitroaniline is best understood by examining its position within the classes of nitroaromatic and benzyloxy compounds.
Nitroaromatic Compounds: These are organic molecules containing one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. nih.govwikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a pathway to aromatic amines from nitroaromatics. wikipedia.org Virtually all aromatic amines, like aniline (B41778), are derived from their nitroaromatic precursors through processes such as catalytic hydrogenation. wikipedia.org The synthesis of nitroaromatic compounds is typically achieved through nitration, often using a mixture of nitric acid and sulfuric acid. nih.govnumberanalytics.com
Benzyloxy Chemistry: The benzyloxy group (—OCH₂C₆H₅) consists of a benzyl (B1604629) group attached to an oxygen atom. wikipedia.org In organic synthesis, the benzyl group is frequently used as a protecting group for alcohols due to its relative stability under various reaction conditions. wikipedia.orgorgsyn.org It can be cleaved under specific conditions, such as hydrogenolysis, oxidation, or using strong acids. orgsyn.org The benzyloxy group is considered an electron-donating group, which can influence the regioselectivity of reactions on the aromatic ring. Its presence also enhances the solubility of the parent molecule in organic solvents. evitachem.com
In this compound, the simultaneous presence of the ortho-benzyloxy group and the para-nitro group relative to the amine creates a molecule with a rich and complex reactivity profile. The electron-donating benzyloxy group and the electron-withdrawing nitro group exert opposing electronic effects on the aniline ring, influencing its reactivity and the sites of further chemical modification.
Significance as a Versatile Synthetic Intermediate
This compound serves as a valuable and versatile intermediate in the synthesis of more complex organic molecules. Its trifunctional nature (amine, benzyloxy ether, and nitro group) allows for a wide range of chemical transformations, making it a key building block for various target compounds in pharmaceuticals and material science.
The synthetic utility of this compound stems from the selective reactions that its functional groups can undergo:
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to form 2-(benzyloxy)-1,4-diaminobenzene. This reaction is commonly carried out using reagents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium. This transformation is crucial for building molecules where a second amino group is required for further functionalization.
Substitution of the Benzyloxy Group: The benzyloxy group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
Research has demonstrated its role as a precursor in the synthesis of multifunctional agents for potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potent monoamine oxidase B (MAO-B) inhibitory activity, which is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. Furthermore, the electro-optical properties of this compound make it suitable for applications in material science, such as a dopant in nematic liquid crystals to improve the performance of liquid crystal displays (LCDs).
Table 2: Key Synthetic Reactions of this compound A summary of the primary transformations the compound can undergo.
| Reaction Type | Common Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Reduction | H₂/Pd-C or Fe/HCl | 2-(Benzyloxy)-4-phenylenediamine | |
| Substitution | Nucleophiles (e.g., sodium ethoxide) | Various substituted anilines | |
| Oxidation | KMnO₄ or CrO₃ (acidic) | Benzyloxybenzoic acid or benzyloxybenzaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGZCBYVALOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379699 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25945-96-4 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Methodologies for Chemical Synthesis of 2 Benzyloxy 4 Nitroaniline
Alkylation Approaches for 2-(Benzyloxy)-4-nitroaniline
Alkylation methods provide a direct route to introduce the benzyl (B1604629) group onto a pre-existing aniline (B41778) or phenol (B47542) structure. These approaches are often favored for their straightforward nature.
Phase-Transfer Catalyzed Alkylation of 4-Nitroaniline (B120555)
One synthetic route involves the alkylation of 4-nitroaniline. This reaction can be performed using benzyl chloride in the presence of sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TEBABr). Phase-transfer catalysis is a valuable technique for reactions involving immiscible phases, enhancing reaction rates and yields by facilitating the transfer of reactants across the phase boundary. researchgate.netprinceton.edu
Reaction of 2-Nitro-4-hydroxyaniline with Benzyl Bromide
An alternative alkylation strategy starts with 2-nitro-4-aminophenol. This substrate can be reacted with benzyl bromide. In a related synthesis, the benzylation of 4-nitro-2-aminophenol has been shown to favor N-alkylation, yielding an N,N-dibenzylated product. researchgate.net To achieve the desired O-alkylation for the synthesis of this compound, careful control of reaction conditions is crucial.
Multi-Step Synthetic Strategies from Precursors
Multi-step syntheses offer greater control over regioselectivity and can be adapted to utilize a wider range of starting materials.
Comprehensive Synthesis from 4-Nitrophenol (B140041) Derivatives
A common and effective multi-step strategy begins with 4-nitrophenol. This pathway involves the introduction of the benzyloxy group, followed by the transformation of another functional group to yield the final aniline product. google.com
The initial step in this sequence is the benzyloxy glycosylation of 4-nitrophenol to form 4-benzyloxy-1-nitrobenzene. google.com This etherification can be carried out by reacting 4-nitrophenol with benzyl chloride. google.com The reaction is typically performed in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide in a suitable solvent system. google.com One documented procedure involves heating a mixture of 4-nitrophenol, benzyl chloride, potassium carbonate, and tetrabutylammonium bromide in an ethanol-water solvent system. google.com
| Reactant/Reagent | Amount | Role |
| 4-Nitrophenol | 70g | Starting Material |
| Benzyl Chloride | 105g | Benzylating Agent |
| Potassium Carbonate | 100g | Base |
| Tetrabutylammonium Bromide | 1.5g | Phase-Transfer Catalyst |
| Water | 350g | Solvent |
| Ethanol | 130g | Solvent |
| Table 1: Reagents for Benzyloxy Glycosylation of 4-Nitrophenol. google.com |
The reaction is heated to 85°C and refluxed for 6 hours, followed by an insulation period of 4 hours at 105-110°C, yielding 4-benzyloxy-1-nitrobenzene. google.com
The subsequent and final step is the selective reduction of the nitro group in 4-benzyloxy-1-nitrobenzene to an amino group, which would theoretically yield 4-(benzyloxy)aniline. google.comsemanticscholar.org It is important to note that the provided outline describes the reduction of 4-benzyloxy-1-nitrobenzene as a pathway to this compound, which appears to be a discrepancy as this reduction would lead to 4-(benzyloxy)aniline. For the synthesis of the target molecule, a different precursor, such as 2-benzyloxy-1,4-dinitrobenzene or a related compound, would be required for the reduction step.
Nevertheless, the reduction of aromatic nitro compounds is a well-established transformation. spcmc.ac.inorganic-chemistry.org Various reagents can be employed for this purpose, including stannous chloride (SnCl2), iron powder in acidic or neutral conditions, and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). semanticscholar.org The choice of reducing agent is critical to ensure the preservation of other functional groups, such as the benzyl ether linkage, which can be susceptible to cleavage under harsh hydrogenation conditions. semanticscholar.org For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) has been successfully achieved using SnCl2, which preserves both the benzyl and chloro groups. semanticscholar.org Another method involves using iron powder with ammonium (B1175870) chloride.
| Reducing System | Substrate Example | Key Feature |
| SnCl2 / HCl | 4-Benzyloxy-3-chloronitrobenzene | Mild conditions, preserves sensitive groups. semanticscholar.org |
| Fe / NH4Cl | 4-Benzyloxy-2-fluoro-1-nitrobenzene | Effective for large-scale synthesis. |
| Catalytic Hydrogenation (e.g., Pd/C) | 4-Benzyloxy-3-chloronitrobenzene | Potential for debenzylation must be controlled. semanticscholar.org |
| Table 2: Common Reduction Methods for Aromatic Nitro Compounds. semanticscholar.org |
Selective Nitration of 4-Benzyloxyaniline Precursors
The synthesis of this compound can be approached through the nitration of a precursor, 4-benzyloxyaniline. In this process, the directing effects of the existing substituents on the aromatic ring play a crucial role. The benzyloxy group is an ortho-, para-directing activator, while the amino group is also an ortho-, para-director. However, the steric hindrance from the bulky benzyloxy group can favor nitration at the position ortho to the amino group and meta to the benzyloxy group.
Recent advancements have explored alternative nitration methods to improve selectivity and yield. Photocatalytic nitration using UV light and a TiO₂ catalyst at ambient temperatures has been shown to achieve an 80% yield with minimal meta-nitration byproducts (less than 5%). Another approach involves using copper nitrate (B79036) trihydrate in a solvent like 1,2-dichloroethane, which allows for milder reaction conditions compared to the traditional nitric acid/sulfuric acid mixture, thereby reducing the formation of dinitro derivatives.
Directed Nitration of Benzyloxy-Substituted Anilines
A common and direct route to this compound is the nitration of 2-benzyloxyaniline. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring.
The electron-donating nature of the benzyloxy group and the amino group directs the incoming nitro group to the ortho and para positions. In the case of 2-benzyloxyaniline, the primary product is this compound, where the nitro group is introduced at the para position relative to the amino group. To control the reaction and prevent over-nitration or side reactions, the nitration is typically carried out at low temperatures, often between 0 and 5°C.
It is important to note that direct nitration of anilines can be problematic. The strongly acidic conditions of the nitrating mixture can protonate the amino group, forming an anilinium ion. quora.com This positively charged group is deactivating and meta-directing, which would lead to the formation of undesired meta-nitro isomers. quora.com To circumvent this, the amino group can be protected by acetylation before nitration, and then deprotected by hydrolysis. libretexts.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and the concentration of reagents.
For the nitration of 2-benzyloxyaniline, maintaining a low temperature (0–5°C) is crucial to suppress the formation of ortho- and di-nitro byproducts. The reaction time is typically controlled over several hours to ensure complete conversion while minimizing side reactions. The ratio of nitric acid to sulfuric acid is also a key factor; a common ratio is 1:3 by volume. Under these optimized laboratory conditions, yields of 70–75% can be achieved. Industrial-scale production may employ continuous flow reactors for better temperature control and safety, potentially leading to higher yields of 80-85%.
| Parameter | Laboratory Method | Industrial Method |
| Reactor Type | Batch (Flask) | Continuous Flow |
| Temperature Control | Ice Bath | Automated Cooling |
| Purification | Manual Recrystallization | Automated Crystallization |
| Yield | 70–75% | 80–85% |
| Purity | 98% | 99.5% |
The gradual addition of the nitrating agent and the use of urea (B33335) to quench excess nitric acid after the reaction are additional strategies to mitigate the formation of byproducts.
Challenges in the Synthesis of Functionalized Analogs
The synthesis of functionalized analogs of this compound presents several challenges, primarily centered around achieving the desired regioselectivity. The directing effects of multiple substituents on the aromatic ring can lead to a mixture of isomers, making the isolation of the target compound difficult.
For instance, in the synthesis of related compounds like 4-(benzyloxy)-1-chloro-2-nitrobenzene, direct nitration of 4-benzyloxy-1-chlorobenzene can be complicated by the directing effect of the benzyloxy group, which favors para-substitution. To achieve the desired 2-nitro isomer, carefully controlled conditions, such as low temperatures (0–5°C), are necessary.
Another significant challenge is the potential for side reactions, such as oxidation or cleavage of the benzyloxy group, under harsh reaction conditions. The synthesis of pyrazole (B372694) analogs, for example, has been observed to lead to unexpected products through elimination reactions. mdpi.comnih.gov The instability of intermediates can also be a hurdle, sometimes requiring in-situ generation and immediate reaction.
Overcoming these challenges often requires multi-step synthetic routes, the use of protecting groups, and the development of milder, more selective reagents and reaction conditions. libretexts.org The use of phase-transfer catalysts and alternative reaction media are also strategies employed to improve the synthesis of these complex functionalized molecules. researchgate.net
Advanced Spectroscopic and Computational Characterization of 2 Benzyloxy 4 Nitroaniline
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is essential for identifying the functional groups and understanding the molecular structure of a compound. The vibrational modes are sensitive to the specific arrangement of atoms and the electronic environment.
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
The FTIR spectrum of 2-(benzyloxy)-4-nitroaniline is expected to show characteristic absorption bands corresponding to its primary functional groups: the amino (NH₂), nitro (NO₂), and benzyloxy (C-O-C) groups.
Amino (NH₂) Group Vibrations: The N-H stretching vibrations are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching mode typically occurs at a higher wavenumber than the symmetric stretching mode. The NH₂ scissoring vibration is expected around 1600-1650 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group should exhibit strong, characteristic absorption bands. The asymmetric stretching vibration is expected in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration should appear between 1300-1370 cm⁻¹.
Ether (C-O-C) Linkage: The C-O-C stretching vibrations of the benzyloxy group are predicted to produce strong bands. The aryl-alkyl ether linkage would likely show an asymmetric stretch around 1220-1280 cm⁻¹ and a symmetric stretch near 1020-1080 cm⁻¹.
Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1450-1600 cm⁻¹ region.
A table of expected FTIR frequencies based on related compounds is provided below.
| Expected Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | Amino (NH₂) | ~3450-3500 |
| Symmetric N-H Stretch | Amino (NH₂) | ~3350-3400 |
| NH₂ Scissoring | Amino (NH₂) | ~1600-1650 |
| Asymmetric NO₂ Stretch | Nitro (NO₂) | ~1530-1560 |
| Symmetric NO₂ Stretch | Nitro (NO₂) | ~1335-1365 |
| Asymmetric C-O-C Stretch (Aryl) | Ether | ~1240-1280 |
| Symmetric C-O-C Stretch (Alkyl) | Ether | ~1030-1070 |
| Aromatic C=C Stretch | Aromatic Ring | ~1450-1600 |
| Aromatic C-H Stretch | Aromatic Ring | >3000 |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O and N-O are strong in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra.
The symmetric stretching of the nitro group (NO₂) is expected to be a particularly strong and identifiable band in the Raman spectrum.
The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the carbon ring, are typically strong in Raman spectra and are expected around 1000 cm⁻¹.
The C-C stretching vibrations within the benzene rings will also be prominent.
For the related isomer, 4-methoxy-2-nitroaniline (B140478), FT-Raman spectra reveal C–N and N–O stretches at 1345 cm⁻¹ and 1520 cm⁻¹, respectively. Similar prominent bands would be expected for this compound, with slight shifts due to the different substitution pattern.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is governed by electronic transitions within the molecule, primarily of the π → π* and n → π* types. uzh.ch The presence of the aniline (B41778) donor group and the nitro acceptor group on the same aromatic ring creates a "push-pull" system, which typically results in strong absorption bands that are sensitive to solvent polarity.
π → π Transitions:* These transitions, involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals, are expected to be the most intense. uzh.ch They are associated with the conjugated system of the nitro-substituted benzene ring.
n → π Transitions:* These involve the promotion of non-bonding electrons (from the oxygen of the ether or the nitrogen of the amino and nitro groups) to a π* anti-bonding orbital. uzh.ch These transitions are generally of lower intensity than π → π* transitions.
For comparison, the related compound 4-methoxy-2-nitroaniline exhibits a strong UV-Vis absorption at 380 nm, attributed to charge transfer between the donor and acceptor groups. A similar strong absorption band would be anticipated for this compound, likely in the 350-400 nm range, corresponding to an intramolecular charge transfer (ICT) transition.
Fluorescence Spectroscopy Studies
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaniline derivatives exhibit interesting fluorescence properties, which are often highly dependent on the solvent environment (solvatochromism). nii.ac.jp
The fluorescence of this compound would likely be quenched to some extent by the presence of the nitro group, which is a known fluorescence quencher. However, the intramolecular charge transfer character of the excited state could still lead to detectable emission. Studies on similar nitroaromatic compounds show that they can be used as fluorescent sensors. bohrium.com The emission wavelength and quantum yield would be expected to vary significantly with solvent polarity, with more polar solvents potentially leading to a red-shifted (longer wavelength) emission due to the stabilization of the polar excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.
For this compound, the ¹H NMR spectrum would provide key information:
Aromatic Protons: The protons on the nitroaniline ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group would shift adjacent protons downfield. The specific splitting patterns (e.g., doublet, doublet of doublets) would confirm the substitution pattern.
Benzyloxy Protons: The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet around δ 7.3-7.5 ppm. The two methylene (B1212753) protons (O-CH₂) would give a characteristic singlet peak, expected around δ 5.0-5.2 ppm.
Amino Protons: The two protons of the amino group (NH₂) would appear as a broad singlet, the chemical shift of which can be variable and is influenced by solvent and concentration.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In a study of a related compound, 4-benzyloxy-2-nitroaniline, the isotropic chemical shifts for the hydrogen atoms were computed using the gauge-invariant atomic orbital (GIAO) method. nih.gov The calculated ¹H NMR data provides insight into the electron density distribution within the molecule.
For instance, in a study of various aniline derivatives, the ¹H NMR spectra revealed distinct signals for the aromatic and benzylic protons, with chemical shifts influenced by the substituents on the aniline ring. nih.gov Although specific experimental ¹H NMR data for this compound is not detailed in the provided search results, computational studies on similar structures, like 4-benzyloxy-2-nitroaniline, have been performed. nih.gov These theoretical calculations are crucial for assigning experimental signals and understanding the electronic effects at play.
Table 1: Calculated ¹H NMR Chemical Shifts (ppm) for a related compound, 4-Benzyloxy-2-nitroaniline. nih.gov
| Atom | Calculated Chemical Shift (ppm) |
| H3 | 7.85 |
| H5 | 7.15 |
| H6 | 8.36 |
| H8 | 6.45 |
| H9 | 6.45 |
| H11 | 5.18 |
| H12 | 5.18 |
| H14 | 7.39 |
| H15 | 7.33 |
| H16 | 7.30 |
| H17 | 7.33 |
| H18 | 7.39 |
Note: The atom numbering corresponds to the specific computational model used in the cited study and may not follow standard IUPAC nomenclature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Computational studies utilizing the GIAO method have been employed to predict the ¹³C NMR chemical shifts of 4-benzyloxy-2-nitroaniline. nih.gov These calculations help in the assignment of the carbon signals in the experimental spectrum and offer insights into the electronic environment of each carbon atom.
The predicted ¹³C NMR data for 4-benzyloxy-2-nitroaniline shows a range of chemical shifts that are characteristic of the different carbon environments within the molecule, including the aromatic rings and the benzylic carbon. nih.gov
Table 2: Calculated ¹³C NMR Chemical Shifts (ppm) for a related compound, 4-Benzyloxy-2-nitroaniline. nih.gov
| Atom | Calculated Chemical Shift (ppm) |
| C1 | 141.0 |
| C2 | 134.4 |
| C3 | 118.9 |
| C4 | 150.7 |
| C5 | 112.5 |
| C6 | 125.9 |
| C10 | 71.2 |
| C13 | 136.1 |
| C14 | 128.9 |
| C15 | 129.3 |
| C16 | 128.7 |
| C17 | 129.3 |
| C18 | 128.9 |
Note: The atom numbering corresponds to the specific computational model used in the cited study and may not follow standard IUPAC nomenclature.
Nitrogen-15 and Oxygen-18 Nuclear Magnetic Resonance (¹⁵N, ¹⁸O NMR) Investigations
Further insights into the electronic structure of 4-benzyloxy-2-nitroaniline have been gained through the computational analysis of ¹⁵N and ¹⁸O NMR chemical shifts. nih.gov These studies, also employing the GIAO method, are particularly useful for probing the environments of the nitrogen and oxygen atoms within the nitro and amino functional groups.
The calculated isotropic chemical shifts for ¹⁵N reveal distinct values for the amino and nitro groups, reflecting their different electronic roles as an electron-donating and an electron-accepting group, respectively. nih.gov Similarly, the ¹⁸O NMR calculations provide information on the oxygen atoms of the nitro and benzyloxy moieties. nih.gov
Table 3: Calculated ¹⁵N and ¹⁸O NMR Isotropic Chemical Shifts (ppm) for a related compound, 4-Benzyloxy-2-nitroaniline. nih.gov
| Atom | Calculated Chemical Shift (ppm) |
| N7 (NH₂) | -31.5 |
| N9 (NO₂) | 78.9 |
| O11 (OCH₂) | 65.3 |
| O12 (NO₂) | 496.2 |
| O13 (NO₂) | 496.2 |
Note: The atom numbering corresponds to the specific computational model used in the cited study and may not follow standard IUPAC nomenclature.
Nuclear Spin-Spin Coupling Constant Computations
Nuclear spin-spin coupling constants provide detailed information about the connectivity and bonding within a molecule. Theoretical computations of these constants for 4-benzyloxy-2-nitroaniline have been performed using the gauge-invariant atomic orbital method. nih.gov These calculations can predict the coupling between different nuclei, which is invaluable for interpreting complex NMR spectra.
The calculation of spin-spin coupling constants involves several contributions, including the Fermi-contact (FC), spin-dipole (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. uni-mainz.detrygvehelgaker.no For many molecules, the Fermi-contact term is the most significant contributor to the coupling constant. trygvehelgaker.no
Quantum Chemical Computations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of chemical compounds. science.gov For 4-benzyloxy-2-nitroaniline, DFT calculations have been used to determine its optimized molecular geometry and to calculate its vibrational frequencies. nih.gov
Optimized Molecular Geometry Determinations
The three-dimensional structure of 4-benzyloxy-2-nitroaniline was optimized using DFT calculations with the 6-311G(d,p) basis set. nih.gov These computations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The optimized geometry reveals details about the planarity of the molecule and the orientation of the benzyloxy and nitro groups relative to the aniline ring. nih.gov
Harmonic Vibrational Wavenumbers and Intensities Calculations
The vibrational spectrum of 4-benzyloxy-2-nitroaniline has been investigated through DFT calculations, which predict the harmonic vibrational wavenumbers and their corresponding intensities in the infrared (IR) and Raman spectra. nih.gov These theoretical spectra are instrumental in the assignment of the experimental vibrational bands observed in FTIR and FT-Raman spectroscopy. nih.gov The calculations, performed using the 6-311G(d,p) basis set, allow for a detailed analysis of the fundamental vibrational modes of the molecule. nih.gov
Analysis of Hybridization and Molecular Non-Planarity
The molecular structure of this compound is characterized by a notable non-planarity. The dihedral angle between the two benzene rings is a significant 65.8(2)°. iucr.org This twisting of the nitrophenylamine group's aromatic ring (C1–C6) with respect to the benzyl ring system is a key structural feature. iucr.org
Computational studies, specifically using the Density Functional Theory (DFT) method with a 6-311G(d,p) basis set, have provided a comprehensive investigation into the sp2 to sp3 hybridization within the molecule. nih.gov This analysis is crucial for understanding the electronic and structural dynamics of the compound.
Table 1: Selected Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂N₂O₃ |
| Formula Weight | 244.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7578 (12) |
| b (Å) | 26.192 (6) |
| c (Å) | 7.7338 (16) |
| β (°) | 90.159 (4) |
| Volume (ų) | 1166.3 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.391 |
| Data sourced from IUCr. iucr.org |
Frontier Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior of molecules, particularly the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and electronic transitions. researchgate.netajchem-a.com
In this compound, the analysis of HOMO and LUMO reveals the potential for intramolecular charge transfer. nih.gov This is a consequence of the electronic communication between the electron-donating amino group and the electron-accepting nitro group, facilitated by the π-conjugated system. nih.gov The HOMO is primarily located on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting moiety. The energy gap between these orbitals is a key determinant of the molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a higher potential for intramolecular charge transfer. researchgate.net
Intra-molecular Charge Transfer Pathway Analysis
The presence of a strong electron-donor group (amino) and a strong electron-acceptor group (nitro) in this compound creates a pathway for intramolecular charge transfer (ICT). nih.gov This phenomenon has been extensively studied using a variety of spectroscopic techniques, including FTIR, FT-Raman, UV-Vis, and fluorescence spectroscopy, in conjunction with DFT calculations. nih.gov The ICT occurs through an efficient π-conjugated path within the molecule. nih.gov The benzyloxy group also plays a role in modulating the electronic properties and influencing the ICT process.
Delocalization of Electron Density
The concept of electron density delocalization is fundamental to understanding the stability and reactivity of aromatic systems. rsc.org In this compound, the π-electrons are not confined to individual atoms or bonds but are spread across the aromatic rings and the substituent groups. This delocalization is a key factor in the ICT process. vaia.com The resonance effect of the nitro group, in particular, contributes significantly to the delocalization of the lone pair of electrons on the amino group's nitrogen atom, which in turn affects the molecule's basicity. vaia.com The extent of this delocalization can be quantitatively analyzed using computational methods, providing a deeper understanding of the molecule's electronic structure. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions by transforming the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.deresearchgate.net This approach allows for the investigation of donor-acceptor interactions, which are crucial for understanding the stability and reactivity of the molecule. mdpi.com
N-H⋯O Hydrogen Bonding Interactions
More significant are the N-H⋯O hydrogen bonds, which play a crucial role in the crystal structure of this compound. iucr.org These interactions link the molecules into rows and contribute significantly to the stability of the crystal packing. iucr.orgresearchgate.net NBO analysis provides a quantitative measure of the strength of these donor-acceptor interactions, confirming the importance of N-H⋯O hydrogen bonding in the solid state. nih.gov
C-H⋯π Hydrogen Bonding Interactions
The crystal structure of this compound is significantly influenced by a network of intermolecular forces, including specific C-H⋯π hydrogen bonding interactions. iucr.orgresearchgate.net These non-covalent interactions, while weaker than classical hydrogen bonds, play a crucial role in the stabilization of the crystal packing.
In the solid state, crystallographic studies have identified that C-H⋯π interactions link adjacent molecular rows, contributing to the formation of a comprehensive network structure. iucr.org The interaction occurs between hydrogen atoms of the benzyl group and the π-system of the nitrophenylamine ring of a neighboring molecule. Computational studies utilizing Natural Bond Orbital (NBO) analysis have also been employed to confirm the existence of these C-H⋯π interactions. nih.gov
A detailed geometric analysis from single-crystal X-ray diffraction data provides insight into this specific interaction. The bond involves a hydrogen atom from the methylene bridge (C7-H7B) of the benzyloxy group acting as the hydrogen donor and the centroid (Cg) of the C8–C13 benzene ring of an adjacent molecule acting as the π-acceptor. iucr.org The geometric parameters characterizing this interaction are detailed in the table below.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C7—H7B···Cg(C8-C13) | 0.97 | 2.87 | 3.759 (3) | 153 |
| Data sourced from crystallographic information for this compound. iucr.org |
The presence of these interactions underscores the importance of weak intermolecular forces in dictating the supramolecular assembly of the compound in the crystalline phase. researchgate.net
Theoretical Assessment of Nonlinear Optical (NLO) Properties (based on related compounds)
While specific experimental or theoretical NLO data for this compound is not extensively documented, its molecular structure suggests significant potential for second-order NLO activity. The molecule features a classic "push-pull" system, with an electron-donating amino group (-NH₂) and a strong electron-accepting nitro group (-NO₂) at opposite ends of a π-conjugated phenyl ring. nih.gov This intramolecular charge transfer (ICT) character is a key determinant of a large second-order hyperpolarizability (β), which is the microscopic measure of NLO activity. e-journals.in
Theoretical assessments of structurally related nitroaniline derivatives have been widely performed to predict and understand their NLO properties. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and the Hartree-Fock approach. e-journals.inaip.org For instance, p-nitroaniline (PNA) is a benchmark molecule for NLO studies due to its simple push-pull structure and significant NLO response. researchgate.net Theoretical calculations on PNA and its derivatives consistently show that extending the π-conjugation or modifying the donor/acceptor groups can enhance the NLO properties. e-journals.in
A study on 2-amino-4-nitroaniline, which shares the same core as the target compound but lacks the benzyl group, revealed a calculated total first hyperpolarizability (βtot) that is approximately 3.6 times higher than that of p-nitroaniline, indicating substantial NLO potential. acs.org Similarly, computational studies on other derivatives like 2-methyl-4-nitroaniline (B30703) (MNA) focus on refining the predictive accuracy by evaluating different computational methods and basis sets, such as B3LYP, CAM-B3LYP, and M05-2X, and accounting for vibrational corrections. acs.org The large hyperpolarizability in these molecules is attributed to the charge transfer from the electron donor to the acceptor through the conjugated framework. e-journals.in
The table below presents theoretical first hyperpolarizability values for related nitroaniline compounds, illustrating the range of NLO responses in this family of molecules.
| Compound | Method/Basis Set | βtot (10⁻³⁰ esu) |
| p-nitroaniline (PNA) | B3LYP/6-31++G(d,p) | 9.57 |
| p-nitroaniline (PNA) | M06/6-31++G(d,p) | 10.37 |
| 2-amino-4-nitroaniline | B3LYP/6-311+G(d,p) | ~34.5 (est.) |
| Data sourced from theoretical studies on related nitroaniline derivatives. e-journals.inacs.org |
Given these findings, it is highly probable that this compound also possesses significant NLO properties due to its inherent intramolecular charge-transfer characteristics.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions (based on related compounds)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for this compound is not available in the cited literature, numerous studies on related nitroaniline derivatives demonstrate the utility of this method for understanding crystal packing. acs.orgiucr.orgresearchgate.net
The analysis involves mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, which is the outer contour of a molecule's space in a crystal. Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent areas with longer, weaker contacts. iucr.org
For example, in various nitroaniline derivatives, Hirshfeld analyses have revealed the dominant roles of N-H⋯O and C-H⋯O hydrogen bonds, as well as H⋯H, C⋯H, and π-π stacking interactions. acs.orgiucr.org In the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the analysis showed that H⋯H (39%) and O⋯H (21.3%) contacts were the most significant. iucr.org In a copper complex of 4-nitroaniline (B120555), O⋯H/H⋯O contacts accounted for 55.8% of all interactions. researchgate.net These analyses provide critical insights into how molecules self-assemble and which interactions are most influential in stabilizing the crystal structure. acs.orgbenthamscience.com
The table below illustrates the typical contributions of various intermolecular contacts for related nitroaniline structures as determined by Hirshfeld surface analysis.
| Compound | Dominant Interaction 1 | Contribution (%) | Dominant Interaction 2 | Contribution (%) |
| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | H⋯H | 39.0 | O⋯H | 21.3 |
| Diaquadinitratobis(4-nitroaniline)copper(II) | O⋯H/H⋯O | 55.8 | H⋯H | 13.3 |
| Data sourced from Hirshfeld analyses of related compounds. iucr.orgresearchgate.net |
A similar analysis on this compound would be expected to quantify the contributions of its N-H⋯O and C-H⋯π interactions, providing a detailed picture of its supramolecular architecture.
Chemical Reactivity and Mechanistic Studies of 2 Benzyloxy 4 Nitroaniline
Transformations Involving the Nitro Functional Group
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is itself susceptible to reduction. sci-hub.se
Catalytic and Chemical Reduction Pathways to Amino Derivatives
The reduction of the nitro group in 2-(benzyloxy)-4-nitroaniline to an amino group is a common and synthetically useful transformation, yielding 2-(benzyloxy)-4-aminophenylamine (also known as 4-(benzyloxy)-1,2-phenylenediamine). This can be achieved through various catalytic and chemical methods.
Catalytic hydrogenation is a widely employed method. This typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often preferred for its clean reaction profile and high yields. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. However, care must be taken to avoid cleavage of the benzyloxy group, which can occur under harsh hydrogenation conditions.
Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like iron powder in acidic conditions (e.g., with hydrochloric acid) or tin(II) chloride (SnCl2) in hydrochloric acid are effective for this transformation. Stannous chloride is particularly noted for its ability to selectively reduce the nitro group without affecting the benzyl (B1604629) ether linkage. Other reducing agents that have been used for the reduction of nitroarenes include sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, and hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney nickel. researchcommons.orgoup.com The choice of reducing agent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. mdpi.com
The table below summarizes common reduction methods for the nitro group in nitroanilines.
| Reagent/Catalyst | Conditions | Product | Reference |
| H₂/Pd-C | Ambient or elevated pressure | 2-(Benzyloxy)-4-phenylenediamine | |
| Fe/HCl | Acidic medium | 2-(Benzyloxy)-4-phenylenediamine | |
| SnCl₂/HCl | Acidic medium | 2-(Benzyloxy)-4-phenylenediamine | |
| NaBH₄/Catalyst | Room temperature | 4-phenylenediamine | researchcommons.org |
| Hydrazine hydrate/Raney Ni | Varies | Nitroanilines | oup.com |
Transformations Involving the Benzyloxy Functional Group
The benzyloxy group, an ether linkage, can undergo both substitution and oxidation reactions.
Nucleophilic Substitution Reactions
The benzyloxy group can be cleaved or substituted under certain conditions. Strong acids can lead to the cleavage of the benzyl ether. Nucleophilic substitution reactions can also occur, where the benzyloxy group is displaced by a nucleophile. This typically requires activation of the aromatic ring, as nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing nitro group. The reaction proceeds through a Meisenheimer complex intermediate.
Oxidation Reactions
The benzylic position of the benzyloxy group is susceptible to oxidation. khanacademy.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the benzylic carbon. Depending on the reaction conditions and the specific oxidizing agent used, the product can be the corresponding aldehyde (benzyloxybenzaldehyde) or carboxylic acid (benzyloxybenzoic acid).
General Functional Group Reactivity and Strategic Chemical Transformations
The presence of multiple functional groups in this compound allows for a variety of strategic chemical transformations. The amino group can be acylated or alkylated, and the aromatic ring can undergo further substitutions, although the deactivating effect of the nitro group makes electrophilic aromatic substitution challenging.
The interplay between the functional groups is crucial in directing the outcome of reactions. For instance, in the synthesis of derivatives, the benzyloxy group can act as a protecting group, allowing for selective reactions at other positions on the aniline (B41778) ring. The reduction of the nitro group to an amine, followed by further reactions of the resulting diamine, is a common strategy in the synthesis of more complex molecules, such as heterocyclic compounds like benzimidazoles. researchgate.net The synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, for example, involves the reduction of a nitro group in a benzyloxy-substituted intermediate. nih.gov
The strategic manipulation of these functional groups makes this compound a versatile intermediate in organic synthesis, with applications in the preparation of dyes, pharmaceuticals, and materials for nonlinear optics.
Exploration of Derivatives and Functionalization Strategies of 2 Benzyloxy 4 Nitroaniline
The unique arrangement of the amino, benzyloxy, and nitro groups on the aniline (B41778) ring makes 2-(benzyloxy)-4-nitroaniline a valuable precursor for creating a variety of derivatives. The functional groups offer multiple sites for chemical modification, allowing for the introduction of halogens and the construction of more elaborate molecular architectures.
Synthesis of Halogenated Derivatives
The introduction of halogen atoms onto the this compound scaffold is a key strategy for modifying its electronic properties and providing a handle for further cross-coupling reactions. A prime example is the synthesis of 2-(benzyloxy)-4-bromo-6-nitroaniline (B3280345).
Example: 2-(Benzyloxy)-4-bromo-6-nitroaniline Synthesis
The synthesis of 2-(benzyloxy)-4-bromo-6-nitroaniline is a multi-step process that typically begins with the benzylation of 2-aminophenol. This is followed by nitration and subsequent bromination to yield the final product. evitachem.com
A common synthetic pathway involves:
Nitration of 2-(Benzyloxy)aniline : The nitro group is introduced onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) to control the regioselectivity and minimize side reactions.
Bromination : Following the nitration step, a bromine atom is introduced. This is often accomplished using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure high yield and selectivity. evitachem.com
The resulting compound, 2-(benzyloxy)-4-bromo-6-nitroaniline, possesses a chemical formula of C₁₃H₁₁BrN₂O₃. evitachem.com The bromine atom can then serve as a leaving group in nucleophilic substitution reactions or as a partner in various cross-coupling reactions, further expanding the synthetic utility of the molecule. evitachem.com
| Reaction Step | Reagents | Conditions | Purpose |
| Nitration | Concentrated HNO₃ / H₂SO₄ | 0–5°C | Introduces a nitro group at the para position relative to the amine. |
| Bromination | Bromine or N-Bromosuccinimide (NBS) | Controlled conditions | Adds a bromine atom to the aromatic ring. evitachem.com |
Synthesis of Complex Substituted Amino-Benzyl-Nitro Compounds
This compound and its analogs are valuable building blocks for the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. The reactivity of the amino and nitro groups, along with the potential for modification of the aromatic ring, allows for the construction of intricate molecular frameworks.
For instance, related nitroaniline structures are used as precursors in the synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives. acs.org This process often involves a Buchwald-Hartwig coupling reaction between a nitroaniline and a bromo-nitrobenzene derivative. acs.org The resulting bis(2-nitrophenyl)amine (B107571) can then be converted to a phenazine through reduction of the nitro groups followed by oxidation. acs.org
Similarly, derivatives of 2-nitroaniline (B44862) are employed in the synthesis of benzimidazole (B57391) N-oxides. researchgate.net This reaction typically involves the base-mediated cyclization of an N-alkyl-2-nitroaniline derivative. researchgate.net Furthermore, patents describe the preparation of N-(2'-aminophenyl)-benzamide derivatives starting from 2-nitroaniline, highlighting the role of this class of compounds in creating complex amide structures. google.com The selective reduction of one nitro group in dinitroaniline compounds is another strategy to generate complex substituted nitroanilines, such as N-benzyl-2-amino-4-nitroaniline. prepchem.com
Influence of Substituent Effects on Reactivity and Structure (based on related compounds)
The reactivity and structural characteristics of this compound are heavily influenced by the electronic interplay of its substituents: the electron-donating amino and benzyloxy groups, and the electron-withdrawing nitro group. fiveable.meresearchgate.net
This electronic competition influences the molecule's reactivity in several ways:
Electrophilic Aromatic Substitution : The activating, ortho-para directing effects of the amino and benzyloxy groups are countered by the deactivating, meta-directing effect of the nitro group. The positions ortho and meta to the amino group are the most likely sites for electrophilic attack.
Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of other substituents. fiveable.me
Reactivity of the Amino Group : The electron-withdrawing nitro group decreases the basicity of the amino group.
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, providing a route to diamino-benzene derivatives. evitachem.com
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Amino (-NH₂) | C1 | Electron-donating (by resonance), Activating, o,p-directing | Increases electron density of the ring, directing electrophiles to ortho and para positions. |
| Benzyloxy (-OCH₂C₆H₅) | C2 | Electron-donating (by resonance), Activating, o,p-directing | Further increases ring electron density. |
| Nitro (-NO₂) | C4 | Electron-withdrawing (by resonance and induction), Deactivating, m-directing | Decreases electron density, makes the ring susceptible to nucleophilic attack, and decreases the basicity of the amino group. fiveable.meresearchgate.net |
Advanced Applications in Materials Science and Organic Synthesis
Role as a Precursor in Polymer and Material Synthesis
In the field of materials science, 2-(Benzyloxy)-4-nitroaniline serves as a precursor for synthesizing polymers and other advanced materials. The reactivity of its amino and nitro groups allows for its incorporation into polymer backbones or as a functional side group. This integration is strategic, aiming to impart specific, desirable characteristics to the resulting materials. The presence of the benzyloxy group can also influence solubility and processing properties during synthesis.
The incorporation of this compound into polymer structures can significantly enhance their thermal and mechanical properties. The rigid aromatic rings and the potential for strong intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, contribute to a more stable and robust polymer matrix. The integration of such functional monomers can lead to materials with higher decomposition temperatures and improved resistance to mechanical stress. Research indicates that the functional groups of this compound, when integrated into polymer matrices, can improve the material's thermal stability and mechanical strength.
| Material Type | Properties Enhanced by Incorporation of Functional Groups |
| Polymers | Improved thermal stability and mechanical properties |
| Coatings | Potential for specific chemical interactions and enhanced durability |
This table illustrates the potential enhancements to materials when incorporating compounds like this compound.
Contributions to Heterocyclic Compound Synthesis (based on related compounds)
While specific research on this compound's role in heterocyclic synthesis is specialized, the broader class of ortho-nitroanilines is widely recognized as a versatile precursor for building a variety of heterocyclic systems. researchgate.netorganic-chemistry.org The adjacent amino and nitro groups are key functional handles for cyclization reactions. Typically, the nitro group is reduced to an amine, which can then react with the neighboring amino group and another reagent to form a fused heterocyclic ring.
Methods like the reductive cyclization of o-nitroanilines with aldehydes are commonly used to produce benzimidazoles in a single step. organic-chemistry.org This approach is highly efficient and compatible with a wide range of functional groups. organic-chemistry.org Other research has demonstrated the synthesis of various aza-heterocycles from 2-nitroanilines through mechanochemical methods. researchgate.net Given its ortho-nitroaniline structure, this compound is a suitable candidate for similar transformations, potentially leading to the synthesis of novel, functionalized benzimidazoles and other related heterocyclic compounds. The benzyloxy and nitro substituents would offer further opportunities for modification in the final product.
| Precursor | Reagents | Resulting Heterocycle | Reference |
| o-Nitroanilines | Aldehydes, Na2S2O4 | 2-Substituted Benzimidazoles | organic-chemistry.org |
| 5-Halo-2-nitroaniline | 1-Methylpiperazine | Substituted Benzimidazolyl Quinolinones | google.com |
| 2-Nitroanilines | Various (Mechanochemical) | Aza-heterocycles | researchgate.net |
This table summarizes methods for synthesizing heterocyclic compounds from related nitroaniline precursors.
Potential in Electro-Optical Materials (based on related compounds)
Derivatives of nitroaniline are well-studied for their nonlinear optical (NLO) properties, which are crucial for applications in electro-optical devices. researchgate.netacs.orgnih.gov These properties arise from the "push-pull" nature of the molecule, where an electron-donating group (like the amino group) and an electron-withdrawing group (the nitro group) are attached to a π-conjugated system (the benzene (B151609) ring). This arrangement facilitates intramolecular charge transfer, leading to a large molecular hyperpolarizability, a key requirement for NLO materials.
Studies on related compounds, such as 4-nitroaniline (B120555) and its derivatives, have shown that substituents can significantly enhance these properties. researchgate.netjournalirjpac.com For instance, modifying the amino group or adding other substituents to the aromatic ring can tune the electronic characteristics and improve the electro-optic susceptibility. researchgate.netjournalirjpac.com A molecule with a low optical gap is generally more polarizable and is associated with high chemical reactivity and high electro-optical activity. researchgate.net The structure of this compound, with its donor (amino) and acceptor (nitro) groups, fits the "push-pull" paradigm. The additional benzyloxy group could further modulate the electronic properties, making it a compound of interest for the design of new materials with potential applications in optical signal processing and other photonic technologies.
| Compound | Studied Properties | Key Findings | Reference |
| 4-Nitroaniline Derivatives | Dipole moments, polarisabilities, frontier molecular orbital energies | Substituents and solvents enhance electro-optic susceptibility. | researchgate.netjournalirjpac.com |
| 2-Methyl-4-nitroaniline (B30703) (MNA) | Linear and nonlinear optical susceptibilities | Substituent groups play a major role in enhancing the optical response. | acs.org |
| p-Nitroaniline Derivatives | Static polarizability, first and second-order hyperpolarizability | Electron correlation effects are important for determining molecular properties. | nih.gov |
This table presents research findings on the electro-optical properties of related nitroaniline compounds.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-(benzyloxy)-4-nitroaniline, future research will likely focus on developing novel and "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current methods for synthesizing related nitroaniline compounds can involve harsh conditions, such as the use of concentrated acids.
Future approaches could explore:
Catalytic Systems: Investigating new catalysts, including biocatalysts or nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. The use of phase-transfer catalysts has been noted in the synthesis of analogous compounds.
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids could significantly reduce the environmental impact of the synthesis. researchgate.net
Flow Chemistry: The implementation of continuous flow reactors can offer enhanced safety, better process control, and higher yields for nitration and other reactions involved in the synthesis.
Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve yields for the synthesis of complex organic molecules. mdpi.com
Advanced Computational Modeling for Property Prediction and Reaction Mechanisms
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its behavior.
Key areas for future computational studies include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. nih.gov This can help in understanding intramolecular interactions, such as hydrogen bonding, and predicting reactive sites within the molecule.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate the structural features of this compound and its derivatives with their chemical or biological activities. This can accelerate the design of new compounds with tailored properties.
Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking studies can predict the binding interactions of this compound with biological targets like enzymes or receptors. nih.govresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and energy profiles of reactions involving this compound, providing a detailed understanding of its chemical transformations.
Table 1: Computationally Derived Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.25 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 78.39 Ų | chemscene.com |
| LogP | 2.756 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
This table presents data derived from computational models and may vary slightly depending on the software and methods used.
Exploration of New Chemical Transformations and Derivative Synthesis
The functional groups present in this compound—the amino, nitro, and benzyloxy groups—make it a versatile building block for organic synthesis. Future research will undoubtedly focus on exploring new chemical transformations and synthesizing novel derivatives with unique properties.
Potential avenues for exploration include:
Reduction of the Nitro Group: While the reduction of the nitro group to an amine is a known transformation, further research can optimize this reaction using novel reducing agents and conditions to yield diamine derivatives that are precursors to a wide range of heterocyclic compounds.
Substitution Reactions: The aromatic ring is susceptible to various substitution reactions, allowing for the introduction of new functional groups that can modulate the electronic and steric properties of the molecule.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be employed to synthesize more complex derivatives by forming new carbon-nitrogen or carbon-carbon bonds. acs.org
Synthesis of Multifunctional Agents: Recent studies have shown the potential of designing and synthesizing derivatives of benzyloxy aniline (B41778) for applications in medicinal chemistry, such as multifunctional agents for neurodegenerative diseases. nih.gov
Integration into Emerging Fields of Organic Materials
The unique electronic properties of nitroaniline derivatives, arising from intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group, make them attractive candidates for applications in materials science. nih.govnii.ac.jp Future research on this compound could focus on its integration into emerging fields of organic materials.
Promising areas of investigation include:
Nonlinear Optical (NLO) Materials: Organic molecules with significant charge-transfer character often exhibit large NLO properties. researchgate.net Investigating the NLO response of this compound and its derivatives could lead to their use in optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of related aniline derivatives suggest that this compound could be explored as a component in the emissive layer of OLEDs. nii.ac.jp
Photochromic Materials: The structural framework of this compound could be incorporated into larger molecular systems designed to exhibit photochromism, where the molecule reversibly changes its structure and color upon exposure to light. researchgate.net
Organic Semiconductors: The delocalized π-electron system in this compound makes it a candidate for investigation as an organic semiconductor, potentially for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). chemscene.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-bromo-2-nitrobenzene |
| 2-(Benzyloxy)aniline |
| 2-methl-4-nitroaniline |
| 4-nitroaniline (B120555) |
| benzyl (B1604629) chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
